molecular formula C11H7N3 B14761982 Pyrido[4,3-C]cinnoline CAS No. 230-19-3

Pyrido[4,3-C]cinnoline

Cat. No.: B14761982
CAS No.: 230-19-3
M. Wt: 181.19 g/mol
InChI Key: YQFKLKIIWYNJMC-UHFFFAOYSA-N
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Description

Pyrido[4,3-C]cinnoline is a heterocyclic compound that belongs to the cinnoline family It is characterized by a fused ring system consisting of a pyridine ring and a cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[4,3-C]cinnoline can be achieved through several methods. One common approach involves the base-catalyzed condensation of 2-amino-2’-nitrobiaryls. This method typically involves a sequence of reactions, including Suzuki coupling, base-catalyzed cyclization, and deoxygenation . Another method involves the Widman-Stoermer cinnoline synthesis, which includes a one-pot diazotization/cyclization sequence of 4-propenyl-3-aminopyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-C]cinnoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include diisopropyl azodicarboxylate, phenyliodine (III) diacetate, and trifluoroacetic acid . These reagents facilitate various transformations, such as C-H functionalization and oxidative N-arylation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclocondensation reactions can yield pyrido[3,2-c]cinnoline derivatives .

Scientific Research Applications

Pyrido[4,3-C]cinnoline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pyrido[4,3-C]cinnoline can be compared with other similar compounds, such as:

This compound is unique due to its specific ring structure and the diverse range of reactions it can undergo, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

230-19-3

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

pyrido[4,3-c]cinnoline

InChI

InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)14-13-10/h1-7H

InChI Key

YQFKLKIIWYNJMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3)N=N2

Origin of Product

United States

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